1,2-Cyclohexanediol diacetate, trans-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

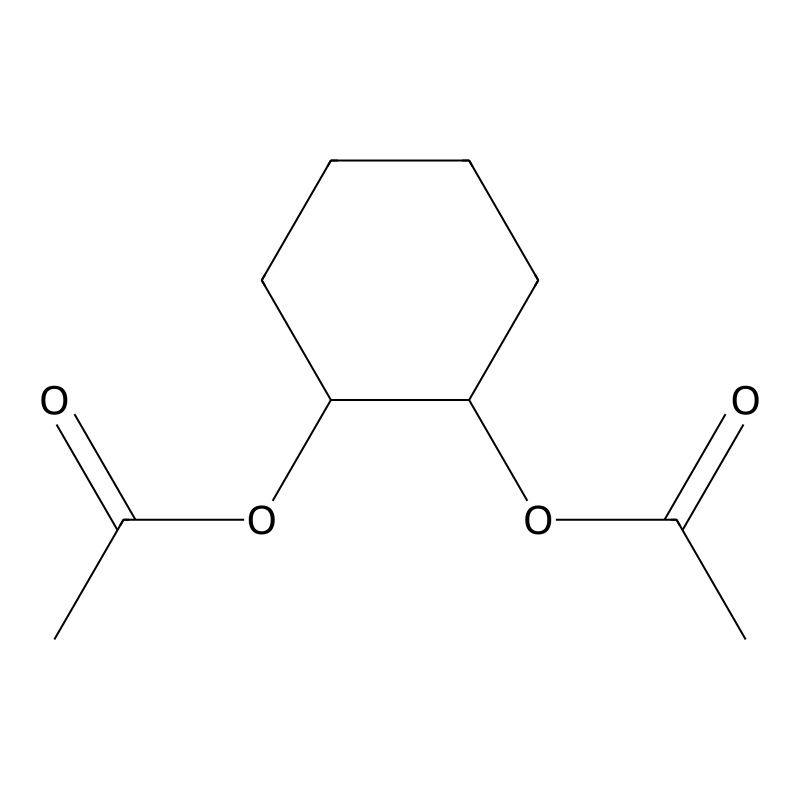

1,2-Cyclohexanediol diacetate, trans- is an organic compound characterized by the presence of two acetoxy groups attached to a cyclohexane ring that contains two hydroxyl groups. Its chemical formula is , and it has a molecular weight of approximately 200.23 g/mol. The compound exists as a stereoisomer of 1,2-cyclohexanediol diacetate, specifically in the trans configuration, which influences its physical and chemical properties significantly compared to its cis counterpart.

- Esterification: The compound can be hydrolyzed back to its corresponding diol and acetic acid in the presence of water or under acidic conditions.

- Oxidative Cleavage: It can be oxidatively cleaved using catalysts such as supported gold nanoparticles to yield various products, including ketones and aldehydes .

- Nucleophilic Substitution: The acetoxy groups can act as leaving groups in nucleophilic substitution reactions, allowing for further derivatization .

Trans-1,2-cyclohexanediol diacetate can be synthesized through several methods:

- From Cyclohexene: A common synthetic route involves the oxidation of cyclohexene using hydrogen peroxide in the presence of osmium tetroxide to form trans-1,2-cyclohexanediol, which can then be acetylated using acetic anhydride .

- Via Epoxides: Another method includes the ring-opening of epoxides followed by acetylation. This approach has been shown to yield high yields of vic-diacetates under specific catalytic conditions .

Trans-1,2-cyclohexanediol diacetate shares structural similarities with several other compounds. Here are some comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cis-1,2-Cyclohexanediol diacetate | Stereoisomer | Different spatial arrangement leading to distinct properties. |

| 1,2-Cyclohexanediol | Diol | Lacks acetyl groups; more polar and less hydrophobic than its acetate derivatives. |

| 2-Acetoxycyclohexanol | Acetoxy alcohol | Contains one acetoxy group; different reactivity profile compared to diacetates. |

| 1,3-Cyclohexanediol | Diol | Different hydroxyl positioning affects reactivity and physical properties. |

Trans-1,2-cyclohexanediol diacetate is unique due to its specific stereochemistry and functional group arrangement, influencing its reactivity and potential applications in organic synthesis compared to these similar compounds.